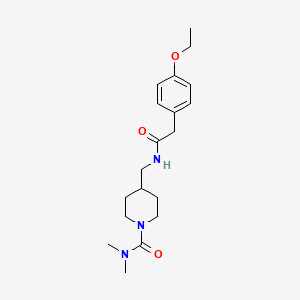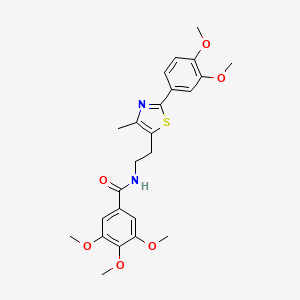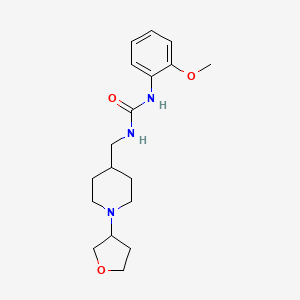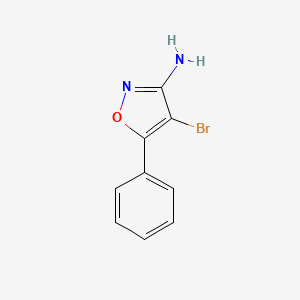![molecular formula C16H17F3N2O3 B2407712 N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide CAS No. 1825552-74-6](/img/structure/B2407712.png)
N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a cyano group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The compound’s structure includes a phenoxy group, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl ketones, which are valuable synthetic targets in medicinal chemistry . The preparation may involve radical trifluoromethylation, a process that has seen significant advancements in recent years .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable approaches to ensure high yield and purity. Techniques such as tandem Claisen condensation and retro-Claisen C-C bond cleavage have been employed to efficiently produce trifluoromethyl ketones, which can then be further modified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and cyano groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide has several scientific research applications:
Biology: It can be used as a probe to study biological processes involving fluorinated molecules.
Mechanism of Action
The mechanism of action of N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide involves its interaction with molecular targets through its trifluoromethyl and cyano groups. These groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s biological activity . The pathways involved may include the activation or inhibition of specific enzymes or receptors, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated and cyano-containing molecules, such as trifluoromethyl ketones and cyano-substituted aromatics .
Uniqueness
N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-11(14(22)21-15(10-20)6-8-23-9-7-15)24-13-4-2-12(3-5-13)16(17,18)19/h2-5,11H,6-9H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOMEEIITONKEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOCC1)C#N)OC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methoxyphenyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea](/img/structure/B2407632.png)



![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2407637.png)

![9-Oxa-5-azaspiro[3.6]decane](/img/structure/B2407643.png)




![(2Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2407652.png)
